molecular formula C15H12Cl2O2 B12938282 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde

2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B12938282
M. Wt: 295.2 g/mol
InChI Key: PRXKTUJPHSWABW-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the salicylaldehyde attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sodium or potassium carbonate may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting their normal function. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Further research is needed to elucidate the specific molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
  • 2,4-Dichlorobenzaldehyde
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2-((2,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of both the dichlorobenzyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(8-18)15(10)19-9-12-5-6-13(16)7-14(12)17/h2-8H,9H2,1H3

InChI Key

PRXKTUJPHSWABW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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